N-(1-苄基-4-哌啶基)-N-(4-氟苯基)胺

描述

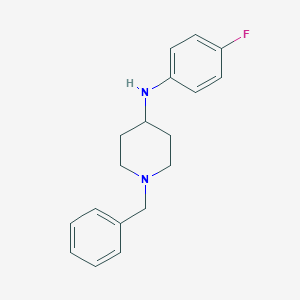

N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine, also known as 4-Fluoro-N-benzylpiperidine, is a synthetic compound that has been studied for its potential uses in various scientific research applications. 4-Fluoro-N-benzylpiperidine is a fluorinated piperidine derivative, a type of molecule that has been of interest in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound has been studied in recent years due to its potential uses as a ligand in drug development, as a catalyst in organic synthesis, and as a potential therapeutic agent for various diseases.

科学研究应用

Synthetic Opioids

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine is a substance group of Fentanyl analogues and falls under the effect group of Synthetic opioids . Synthetic opioids are used in medical practice for their analgesic properties, but they also have a high potential for abuse and addiction.

Flame Retardancy

This compound has been used to improve the flame retardancy of epoxy resin (EP). A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin . The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.% .

Dielectric Properties

The incorporation of BFPPO reduced the dielectric constant and dielectric loss factor of the EP thermosets at different frequencies . This indicates the potential applications of BFPPO-modified EP thermosets in the field of advanced electronic materials.

Liquid Chromatography and Electrochemical Detection

N-(4-fluorophenyl)piperidin-4-amine has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.

Heat Release Rate

BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP . This is beneficial in applications where heat management is critical.

Free Radical Scavenging

Mechanistic studies revealed that BFPPO exerted its flame-retardant activity by scavenging free radicals required for combustion . This property can be useful in various applications where free radical scavenging is desired.

作用机制

Target of Action

The compound 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine is a synthetic opioid, which is a part of the Fentanyl analogues . The primary targets of opioids are the opioid receptors, which are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them. This binding can inhibit the release of neurotransmitters, leading to changes in the perception of pain in the body .

Biochemical Pathways

The metabolism of new fentanyl analogs, such as this compound, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on the known pharmacokinetics of fentanyl and its analogs, it can be inferred that this compound may have similar properties .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the opioid receptors. This interaction can lead to analgesic effects due to the inhibition of neurotransmitter release . It can also lead to adverse effects, including addiction and potentially severe adverse effects including coma and death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .

属性

IUPAC Name |

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCRHBAGFHFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037061 | |

| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine | |

CAS RN |

131587-27-4 | |

| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-amino-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502583.png)

![N-{[4-amino-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chlorophenyl)amine](/img/structure/B502584.png)

![N-{[5-(allylsulfanyl)-4-amino-4H-1,2,4-triazol-3-yl]methyl}-N-(4-methylphenyl)amine](/img/structure/B502585.png)

![4-[6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502586.png)

![4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502587.png)

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502588.png)

![4-[6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502589.png)

![2-({5-(anilinomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B502594.png)

![1-({5-(2-toluidinomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B502596.png)

![2-({4-(4-chlorophenyl)-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B502597.png)

![1-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B502598.png)

![2-({5-[(4-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2-thienyl)ethanone](/img/structure/B502599.png)

![N-(3-chlorophenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502603.png)

![N-(4-methylphenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502606.png)